[(4-Bromo-2-chlorophenyl)methyl](methyl)amine
Description
(4-Bromo-2-chlorophenyl)methylamine (IUPAC name: 1-(4-bromo-2-chlorophenyl)-N-methylmethanamine) is a secondary amine with the molecular formula C₈H₉BrClN and a molecular weight of 223.52 g/mol . Its structure features a phenyl ring substituted with bromine at the para position (C4) and chlorine at the ortho position (C2), with a methylamine group (-CH₂NHCH₃) attached to the benzylic carbon (C1). The compound’s SMILES notation is CNCC1=C(C=C(C=C1)Br)Cl, and its InChIKey is ADKPEERULMOOKJ-UHFFFAOYSA-N .
The bromine and chlorine substituents confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKPEERULMOOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157720-01-8 | |
| Record name | [(4-bromo-2-chlorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-chlorobenzyl chloride.
N-Methylation: The benzyl chloride is reacted with methylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2-chlorophenyl)methylamine can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylmethylamines.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include dehalogenated amines.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (4-Bromo-2-chlorophenyl)methylamine with structurally related amines, focusing on substituents, molecular weight, and functional group variations:
| Compound Name | Molecular Formula | Substituents (Phenyl Ring) | Amine Group | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|---|
| (4-Bromo-2-chlorophenyl)methylamine | C₈H₉BrClN | 4-Br, 2-Cl | -CH₂NHCH₃ | 223.52 | Reference compound |
| (4-Bromo-2-methylphenyl)methylamine | C₉H₁₂BrN | 4-Br, 2-CH₃ | -CH₂NHCH₃ | 214.10 | Chlorine replaced by methyl group at C2 |
| [(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine | C₁₀H₁₁BrClN | 4-Br, 3-Cl | -CH₂NHC₃H₅ (cyclic) | 260.56 | Cyclopropane ring on amine; Cl shifted to C3 |
| (4-Bromo-2-chlorophenyl)methylamine | C₁₁H₁₅BrClN | 4-Br, 2-Cl | -CH₂NH(CH₂)₃CH₃ | 276.60 | Methylamine replaced by butyl group |
| (2-Bromo-4-chlorophenyl)methylamine | C₈H₉BrClN | 2-Br, 4-Cl | -CH₂NHCH₃ | 223.52 | Bromine and chlorine positions swapped |
Key Observations:
Swapping substituent positions (e.g., (2-Bromo-4-chlorophenyl)methylamine) alters dipole moments and hydrogen-bonding capabilities .
Amine Group Modifications: Cyclopropanamine derivatives (e.g., [(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine) introduce ring strain, which may enhance reactivity in catalytic or pharmaceutical contexts .
Synthetic Accessibility :
- Chlorine at C2 (as in the reference compound) may complicate synthesis due to steric hindrance during coupling reactions, compared to methyl-substituted analogs ().
Physicochemical and Functional Comparisons
A. Hydrogen Bonding and Crystal Packing :
- For example, 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol forms stable crystals via intermolecular Br···O and Cl···N interactions . Similar effects may occur in the reference compound.
Biological Activity
(4-Bromo-2-chlorophenyl)methylamine, a compound with significant structural characteristics, has been the subject of various studies investigating its biological activity. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that (4-Bromo-2-chlorophenyl)methylamine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 μM | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 32 μM | Disruption of bacterial membranes |
In a study assessing its antibacterial properties, the compound showed significant inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential clinical applications in treating infections caused by these bacteria .
Anticancer Activity
The anticancer potential of (4-Bromo-2-chlorophenyl)methylamine has also been investigated. In vitro studies revealed that the compound could induce cell cycle arrest and apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian cancer) | 10.3 | Induction of apoptosis |
| HepG2 (Liver cancer) | 11.3 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may serve as a lead for developing novel anticancer therapies, particularly due to its ability to target critical cellular pathways involved in tumor growth .
The biological activity of (4-Bromo-2-chlorophenyl)methylamine is attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, altering their activity and leading to observed biological effects. For instance, its antimicrobial action may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of (4-Bromo-2-chlorophenyl)methylamine against multidrug-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 μM, highlighting the compound's potential as an alternative therapeutic agent.
- Cancer Cell Line Research : In a study focusing on ovarian cancer cells (A2780), treatment with (4-Bromo-2-chlorophenyl)methylamine resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.3 μM. The mechanism was linked to the activation of apoptotic pathways, making it a promising candidate for further development in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
